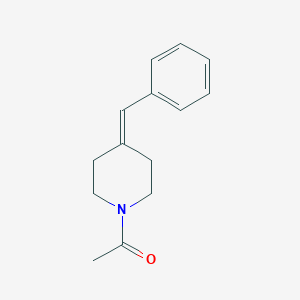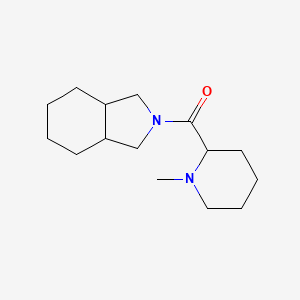
1-(4-Benzylidenepiperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Benzylidenepiperidin-1-yl)ethanone, also known as piperidone, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-(4-Benzylidenepiperidin-1-yl)ethanone is not fully understood. However, it is believed to act by modulating the activity of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. This modulation results in the activation of various signaling pathways, leading to the observed biochemical and physiological effects.
Biochemical and physiological effects:
1-(4-Benzylidenepiperidin-1-yl)ethanone has been shown to possess a wide range of biochemical and physiological effects. In animal studies, 1-(4-Benzylidenepiperidin-1-yl)ethanone derivatives have been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. In vitro studies have shown that 1-(4-Benzylidenepiperidin-1-yl)ethanone derivatives can modulate the activity of various enzymes, including acetylcholinesterase and monoamine oxidase. Piperidone derivatives have also been shown to possess antioxidant and antimicrobial properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(4-Benzylidenepiperidin-1-yl)ethanone in lab experiments is its versatility as a building block for the synthesis of complex molecules. Piperidone derivatives can be easily modified to introduce various functional groups, making them useful intermediates for the synthesis of novel compounds. However, one of the limitations of using 1-(4-Benzylidenepiperidin-1-yl)ethanone derivatives in lab experiments is their potential toxicity. Piperidone derivatives have been shown to possess cytotoxic properties, limiting their use in certain applications.
Orientations Futures
There are several future directions for the study of 1-(4-Benzylidenepiperidin-1-yl)ethanone. One area of research is the development of novel 1-(4-Benzylidenepiperidin-1-yl)ethanone derivatives with improved pharmacological properties. Another area of research is the synthesis of 1-(4-Benzylidenepiperidin-1-yl)ethanone-based materials with unique properties, such as stimuli-responsive behavior. Additionally, the use of 1-(4-Benzylidenepiperidin-1-yl)ethanone derivatives in the synthesis of complex natural products is an area of research that has yet to be fully explored. Overall, the study of 1-(4-Benzylidenepiperidin-1-yl)ethanone has the potential to lead to the development of new drugs, materials, and synthetic methodologies.
Méthodes De Synthèse
The synthesis of 1-(4-Benzylidenepiperidin-1-yl)ethanone involves the condensation of piperidine with benzaldehyde in the presence of an acid catalyst. The resulting product is a yellow crystalline solid that is soluble in organic solvents.
Applications De Recherche Scientifique
1-(4-Benzylidenepiperidin-1-yl)ethanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 1-(4-Benzylidenepiperidin-1-yl)ethanone derivatives have been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. In material science, 1-(4-Benzylidenepiperidin-1-yl)ethanone derivatives have been used as building blocks for the synthesis of novel polymers and dendrimers. In organic synthesis, 1-(4-Benzylidenepiperidin-1-yl)ethanone derivatives have been used as versatile intermediates for the synthesis of complex molecules.
Propriétés
IUPAC Name |
1-(4-benzylidenepiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-12(16)15-9-7-14(8-10-15)11-13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPKLXHNKSVMRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(=CC2=CC=CC=C2)CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(Furan-3-yl)-1,3-thiazol-5-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7629999.png)
![[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrol-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7630003.png)

![2-methyl-5-(8-methyl-2-azaspiro[4.5]decane-2-carbonyl)-1H-pyridin-4-one](/img/structure/B7630011.png)
![2-Azaspiro[4.5]decan-2-yl-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B7630018.png)

![N,N,3-trimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B7630035.png)
![(5-Chloropyrimidin-4-yl)-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)methanone](/img/structure/B7630037.png)
![N-[[1-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B7630045.png)


